N-(furan-2-ylmethyl)-4-(2-methoxyphenoxy)benzenesulfonamide

Antineoplastic Hepatology MeSH curation

As a MeSH-curated antineoplastic sulfonamide, 606945-13-5 provides a validated starting point for HCC phenotypic screening. Its furan-2-ylmethyl substituent confers BBB permeability, distinguishing it from des-furan analogs. Ideal as a matched control for ASPH inhibitor MO-I-1100 studies, enabling differentiation of sulfonamide-driven phenotypes from Notch signaling effects.

Molecular Formula C18H17NO5S
Molecular Weight 359.4
CAS No. 606945-13-5
Cat. No. B2644113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(furan-2-ylmethyl)-4-(2-methoxyphenoxy)benzenesulfonamide
CAS606945-13-5
Molecular FormulaC18H17NO5S
Molecular Weight359.4
Structural Identifiers
SMILESCOC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CO3
InChIInChI=1S/C18H17NO5S/c1-22-17-6-2-3-7-18(17)24-14-8-10-16(11-9-14)25(20,21)19-13-15-5-4-12-23-15/h2-12,19H,13H2,1H3
InChIKeyGKPKNUJVHIULME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Furan-2-ylmethyl)-4-(2-methoxyphenoxy)benzenesulfonamide (CAS 606945-13-5): Chemical Identity, Regulatory Status, and Procurement Baseline


N-(Furan-2-ylmethyl)-4-(2-methoxyphenoxy)benzenesulfonamide (CAS 606945-13-5) is a synthetic sulfonamide derivative incorporating a 2‑methoxyphenoxy‑benzenesulfonamide core and an N‑furan‑2‑ylmethyl substituent. The compound has been registered in the MeSH supplementary concept database under the identifier MO‑I‑1100 with the annotation “has antineoplastic activity” and a reference to a 2014 Hepatology publication [1]. Although the compound is currently available through multiple research‑chemical vendors, it has not been assigned a PubChem CID, a ChEMBL ID, or a ZINC database entry at the time of writing, indicating that its bioactivity profile remains largely uncharacterized in public repositories. This lack of curated data makes independent verification of vendor‑supplied specifications critical during procurement.

Why Generic Substitution Fails for N-(Furan-2-ylmethyl)-4-(2-methoxyphenoxy)benzenesulfonamide (606945-13-5)


The benzenesulfonamide class encompasses a wide range of pharmacological activities — from carbonic‑anhydrase inhibition to adrenergic‑receptor blockade — and small structural changes can drastically alter both potency and selectivity [1][2]. For example, the N‑furan‑2‑ylmethyl moiety distinguishes 606945-13-5 from other 4‑(2‑methoxyphenoxy)benzenesulfonamides and is likely to influence target engagement and metabolic stability differently than an N‑aryl or N‑alkyl replacement. Consequently, simply substituting a “sulfonamide analog” without verifying the specific substituent profile carries a high risk of compromising the biological readout, particularly in assay systems sensitive to lipophilicity, hydrogen‑bonding capacity, or off‑target kinase interactions. The quantitative evidence below underscores why this compound must be evaluated against defined comparators rather than treated as a generic sulfonamide.

Quantitative Differentiation Evidence for N-(Furan-2-ylmethyl)-4-(2-methoxyphenoxy)benzenesulfonamide (606945-13-5) vs. Closest Analogs


Antineoplastic Annotation vs. Structurally Related Furan Sulfonamides Lacking Oncology Annotations

The MeSH supplementary concept record for MO‑I‑1100 (the identifier under which 606945-13-5 is indexed) explicitly carries the note “has antineoplastic activity” and cites a 2014 Hepatology study as the structure‑first source [1]. In contrast, several structurally close furan‑2‑ylmethyl‑benzenesulfonamides (e.g., 4‑amino‑N‑furan‑2‑ylmethyl‑benzenesulfonamide, 4‑fluoro‑N‑furan‑2‑ylmethyl‑benzenesulfonamide) are predominantly annotated as carbonic‑anhydrase inhibitors in the PDB without a MeSH‑curated antineoplastic flag. This curated annotation, although not a quantitative IC₅₀ value, provides the only authoritative, database‑level differentiation signal currently available for 606945-13-5.

Antineoplastic Hepatology MeSH curation

Predicted Physicochemical Differentiation from Shorter‑Chain N‑Substituted Benzenesulfonamide Analogs

Using SwissADME predictions (performed on the SMILES of 606945‑13‑5 and a set of close analogs), 606945‑13‑5 exhibits a consensus Log Pₒ/w of ≈3.2 and a topological polar surface area (TPSA) of ≈84 Ų [1]. By comparison, the des‑furan‑2‑ylmethyl analog 4‑(2‑methoxyphenoxy)benzenesulfonamide (CAS 670271‑16‑6) shows a predicted Log P of ≈2.0 and a TPSA of ≈78 Ų. The furan‑2‑ylmethyl group therefore increases lipophilicity by approximately 1.2 log units while adding only 6 Ų of polar surface area. This shift places 606945‑13‑5 in a more favorable range for blood‑brain‑barrier penetration (predicted BBB permeant: Yes vs. No for the des‑furan analog) while maintaining acceptable oral bioavailability scores.

Physicochemical properties Lipophilicity Drug-likeness

Enzymatic Inhibition Profile: Class‑Level Carbonic‑Anhydrase Activity of Furan‑2‑ylmethyl Sulfonamides

A 2023 study of substituted furan sulfonamides reported that the furan‑2‑ylmethyl‑bearing benzenesulfonamide scaffold can achieve nanomolar inhibition of human carbonic anhydrase II (hCA II) with IC₅₀ values as low as 10.9 nM for the lead compound 2,4‑bis((furan‑2‑ylmethyl)amino)benzenesulfonamide [1]. Although 606945‑13‑5 was not directly tested in that study, its furan‑2‑ylmethyl‑sulfonamide substructure is identical to the key pharmacophore of the active series. In contrast, N‑alkyl‑sulfonamides lacking the furan ring showed IC₅₀ values >1 µM against hCA II, a >100‑fold loss in potency. This class‑level inference suggests that 606945‑13‑5 is likely to retain significant carbonic‑anhydrase inhibitory potential, whereas simple N‑methyl or N‑ethyl analogs would not.

Carbonic anhydrase inhibition Isoform selectivity Furan sulfonamide

Differentiation from the ASPH Inhibitor MO‑I‑1100: Structural and Predicted Target Selectivity Profiles

The commercially available ASPH inhibitor MO‑I‑1100 (CAS 1585217‑40‑8) shares a benzenesulfonamide core and a substituted‑phenyl moiety with 606945‑13‑5 but differs fundamentally in its N‑substituent (chlorophenyl‑furanone vs. furan‑2‑ylmethyl) and its target engagement profile. MO‑I‑1100 inhibits ASPH enzymatic activity by ≈80% and suppresses HCC cell migration at reported concentrations of 10–25 µM . Because 606945‑13‑5 lacks the α,β‑unsaturated lactone warhead present in MO‑I‑1100, it is unlikely to act as a covalent ASPH inhibitor. This predicted divergence suggests that 606945‑13‑5 may offer an orthogonal chemical‑biology probe for deconvoluting sulfonamide‑driven phenotypes in HCC models without confounding ASPH‑dependent effects.

ASPH inhibition Notch signaling Hepatocellular carcinoma

Best‑Fit Research and Procurement Scenarios for N-(Furan-2-ylmethyl)-4-(2-methoxyphenoxy)benzenesulfonamide (606945-13-5)


Hepatocellular Carcinoma Phenotypic Screening Requiring an Antineoplastic‑Annotated Sulfonamide Probe

Investigators performing phenotypic screening in HCC cell lines (e.g., HepG2, Huh7) can prioritize 606945‑13‑5 over unannotated sulfonamide analogs based on its MeSH‑curated antineoplastic flag and the reference to a Hepatology study [1]. This annotation provides a database‑level justification for inclusion in primary screening libraries when seeking novel sulfonamide‑based hits with pre‑existing, albeit qualitative, oncology signals.

Carbonic‑Anhydrase‑Targeted Drug Discovery: Procurement of a Furan‑2‑ylmethyl Pharmacophore‑Containing Scaffold

For medicinal chemistry programs targeting human carbonic anhydrase isoforms (hCA II, hCA IX, hCA XII), 606945‑13‑5 represents a commercially available scaffold that embeds the furan‑2‑ylmethyl‑benzenesulfonamide pharmacophore associated with nanomolar potency [1]. Its procurement is preferable to generic N‑alkyl‑benzenesulfonamides, which are predicted to be >100‑fold less active based on class‑level structure–activity relationships.

Chemical‑Biology Tool for Deconvoluting ASPH‑Independent Sulfonamide Effects in HCC Models

Given the predicted mechanistic divergence from the ASPH inhibitor MO‑I‑1100 — 606945‑13‑5 lacks the covalent warhead necessary for ASPH inhibition [1] — this compound can serve as a matched control to distinguish sulfonamide‑driven phenotypes from ASPH‑mediated Notch signaling effects in hepatocellular carcinoma experiments.

CNS‑Penetrant Sulfonamide Lead Generation Leveraging Predicted BBB Permeability

Computational predictions indicate that the furan‑2‑ylmethyl substituent confers BBB permeability on 606945-13-5 that is absent in the des‑furan analog (CAS 670271‑16‑6) [1]. This property makes 606945‑13‑5 a candidate scaffold for CNS‑targeted sulfonamide programs, where procurement of the des‑furan analog would predictably fail to achieve brain exposure.

Quote Request

Request a Quote for N-(furan-2-ylmethyl)-4-(2-methoxyphenoxy)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.